Coumarin, 3-amino-4-morpholino-
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Overview
Description
Coumarin, 3-amino-4-morpholino-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and morpholino groups to the coumarin structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-amino-4-morpholino-, typically involves multi-component reactions. One common method is the condensation of 3-aminocoumarin with morpholine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Coumarin, 3-amino-4-morpholino-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-amino-4-morpholino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
Coumarin, 3-amino-4-morpholino-, has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of fluorescent dyes and sensors due to its photochemical properties.
Mechanism of Action
The mechanism of action of Coumarin, 3-amino-4-morpholino-, involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Lacks the morpholino group but shares similar biological activities.
4-Aminocoumarin: Another aminocoumarin derivative with different substitution patterns.
Coumarin-3-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
Coumarin, 3-amino-4-morpholino-, is unique due to the presence of both amino and morpholino groups, which enhance its chemical reactivity and biological properties. This dual substitution allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
59288-16-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-amino-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O3/c14-11-12(15-5-7-17-8-6-15)9-3-1-2-4-10(9)18-13(11)16/h1-4H,5-8,14H2 |
InChI Key |
CYCPRMKAIHGCML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)N |
Origin of Product |
United States |
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